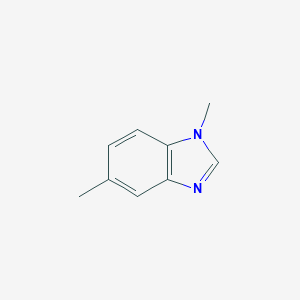

1,5-Dimethylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)10-6-11(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXPJYIEZAQGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dimethylbenzimidazole and Dimethylbenzimidazole Derivatives

The synthesis of benzimidazole (B57391) derivatives is a cornerstone of heterocyclic chemistry, owing to their wide range of applications. The preparation of specifically substituted compounds like 1,5-dimethylbenzimidazole and its related derivatives involves several established and novel chemical strategies.

The primary and most traditional method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction known as the Phillips method. mdpi.comencyclopedia.pub This approach typically requires heat to facilitate the cyclization and dehydration. mdpi.com Another common route is the reaction of o-phenylenediamine with aldehydes, which can yield 2-substituted or 1,2-disubstituted benzimidazoles. mdpi.comrjlbpcs.com

A specific synthesis for this compound involves the reduction of N-Methyl-N-(4-methyl-2-nitrophenyl)formamide. In this process, the nitro group is reduced to an amine, which then cyclizes with the formamide (B127407) group to create the imidazole (B134444) ring. prepchem.com

Modern synthetic chemistry has introduced a variety of catalysts and reaction conditions to improve the efficiency, yield, and environmental footprint of benzimidazole synthesis. mdpi.comrjlbpcs.com These methods often allow for one-pot reactions under milder conditions. For instance, catalysts such as erbium triflate (Er(OTf)₃), polyphosphoric acid, and various metal-supported catalysts have been employed effectively. rjlbpcs.com Photocatalytic methods using reagents like Rose Bengal have also been developed for the condensation of o-phenylenediamines and aldehydes. rjlbpcs.com

The following table summarizes various synthetic approaches for benzimidazole derivatives, which are applicable for producing dimethylbenzimidazole structures.

Table 1: Synthetic Methods for Benzimidazole Derivatives

| Reactants | Catalyst/Reagent | Key Features |

|---|---|---|

| o-Phenylenediamine and Aryl Aldehydes | UHP and I₂ in DMSO | Simple and efficient one-pot synthesis. rjlbpcs.com |

| o-Phenylenediamine and Aromatic Aldehydes | Cobalt(II) supported on mesoporous silica | Mild conditions, oxidative condensation. rjlbpcs.com |

| o-Phenylenediamine and Acetic Acid | Polyphosphoric acid | Efficient for 2-methylbenzimidazole (B154957) synthesis. rjlbpcs.com |

| o-Phenylenediamine and Aryl Aldehydes | Erbium triflate (Er(OTf)₃) | Efficient protocol for diverse derivatives. rjlbpcs.com |

| o-Phenylenediamine and Aldehydes | Rose Bengal | Photocatalytic condensation method. rjlbpcs.com |

| 2-Haloanilines, Aldehydes, and Ammonia | Nickel catalyst | Forms C-N bond, excellent yields. organic-chemistry.org |

| o-Phenylenediamines and D-Glucose | None (Water as solvent) | Biorenewable C1 synthon, environmentally benign. organic-chemistry.org |

Strategies for Metabolic Engineering and Production

The biosynthesis of DMB in many aerobic bacteria, such as Sinorhizobium meliloti, is catalyzed by a single enzyme, 5,6-dimethylbenzimidazole (B1208971) synthase, commonly known as BluB. nih.govebi.ac.uk This enzyme uniquely converts flavin mononucleotide (FMNH₂) into DMB and D-erythrose 4-phosphate in an oxygen-dependent reaction. mdpi.comnih.gov In this unusual "flavin-cannibalizing" process, the flavin molecule is fragmented and reformed to create the benzimidazole (B57391) ring structure. nih.gov In some anaerobic bacteria, a different pathway exists for DMB synthesis, starting from 5-aminoimidazole ribotide. nih.gov

Metabolic engineering strategies aim to optimize these natural pathways to increase the output of DMB and vitamin B12. mdpi.com Key approaches include:

Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes, particularly the DMB synthase BluB, can directly boost the production of the dimethylbenzimidazole moiety. ukri.org

Enhancing Precursor Supply: The production of DMB is dependent on the availability of its precursor, FMNH₂. mdpi.com Engineering central metabolism to increase the flux towards flavin biosynthesis can enhance DMB yields.

Heterologous Expression: Introducing the DMB biosynthetic pathway into host organisms that are well-suited for industrial fermentation, such as Escherichia coli or Propionibacterium freudenreichii, is a common strategy. ukri.orgdntb.gov.ua For example, transferring the bluB gene into a probiotic strain of Lactobacillus has been explored to create a bacterium capable of producing the nutritionally important form of vitamin B12. ukri.org

Fermentation Process Optimization: The production of vitamin B12 can be improved by carefully controlling fermentation conditions. This includes strategies like precursor feeding, where DMB is added externally to the culture medium to bypass the often rate-limiting endogenous synthesis. ukri.orgnih.gov Additionally, controlling the concentration of inhibitory byproducts, such as propionic acid in P. freudenreichii fermentations, has been shown to significantly improve vitamin B12 yields. nih.gov An expanded bed adsorption bioreactor has been used to achieve high concentrations of vitamin B12 by implementing such control strategies. nih.gov

The table below outlines the key components in the metabolic engineering of DMB production.

Table 2: Key Components in Metabolic Engineering of 5,6-Dimethylbenzimidazole (DMB)

| Component | Role | Organism(s) of Interest |

|---|---|---|

| Gene: bluB | Encodes the DMB synthase enzyme. | Sinorhizobium meliloti, Propionibacterium freudenreichii |

| Enzyme: BluB (DMB Synthase) | Catalyzes the conversion of FMNH₂ to DMB. mdpi.com | Aerobic bacteria |

| Precursor: Flavin Mononucleotide (FMNH₂) | Substrate for the BluB enzyme. mdpi.comnih.gov | Various microorganisms |

| Host Organism: Propionibacterium freudenreichii | A GRAS-status organism used for industrial vitamin B12 production. mdpi.comnih.gov | Industrial Fermentation |

| Host Organism: Escherichia coli | A common host for heterologous expression and metabolic engineering. nih.govdntb.gov.ua | Research and Production |

| Strategy: Precursor Feeding | External addition of DMB to fermentation media to boost vitamin B12 synthesis. ukri.org | Industrial Fermentation |

| Strategy: Byproduct Control | Regulating levels of inhibitors like propionic acid to enhance cell growth and production. nih.gov | P. freudenreichii Fermentation |

Coordination Chemistry of Dimethylbenzimidazole Ligands

Ligand Design and Coordination Modes of Dimethylbenzimidazole Derivatives

The coordination behavior of 1,5-dimethylbenzimidazole and its derivatives is dictated by the presence of nitrogen donor atoms within the imidazole (B134444) ring. This allows for the formation of complexes with a variety of metal ions, adopting different structural architectures.

The fundamental coordination mode of this compound involves the donation of a lone pair of electrons from one of the nitrogen atoms of the imidazole ring to a metal center. In its simplest form, it acts as a monodentate ligand , where it binds to a single metal ion. This mode of coordination is observed in various metal complexes, including those of cobalt(II), copper(II), cadmium(II), and mercury(II). For instance, in complexes with the general formula [M(C9H10N2)2Cl2], where M can be Co, Cu, Cd, or Hg, the this compound ligand coordinates to the metal center in a monodentate fashion. Similarly, in ruthenium(II) carbonyl complexes, such as fac-[RuII(CO)3Cl2(DMBI)], 5,6-dimethylbenzimidazole (B1208971) (a positional isomer of this compound) also acts as a monodentate ligand.

Beyond simple monodentate coordination, this compound derivatives can also function as bridging ligands , connecting two or more metal centers. This is often achieved by designing ligands that incorporate two benzimidazole (B57391) units linked by a spacer. These "bis(benzimidazole)" ligands can then span between metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The nature of the resulting architecture is influenced by factors such as the length and flexibility of the spacer, the coordination preferences of the metal ion, and the presence of other ancillary ligands.

The design and synthesis of bis(dimethylbenzimidazole) ligands have opened up a vast area of exploration in coordination chemistry. By systematically varying the length and nature of the spacer connecting the two benzimidazole units, chemists can exert a significant degree of control over the final structure and properties of the resulting metal complexes.

A common strategy involves linking two 5,6-dimethylbenzimidazole units with flexible alkyl chains of varying lengths, creating ligands such as 1,3-bis(5,6-dimethylbenzimidazole)propane (L1), 1,5-bis(5,6-dimethylbenzimidazole)pentane (L2), and 1,6-bis(5,6-dimethylbenzimidazole)hexane (L3). These ligands have been shown to form a variety of coordination architectures with cadmium(II) halides, including helical chains and dinuclear metallomacrocycles. For example, with CdI2, L1 forms a helical chain, while with CdCl2, L3 forms a 26-membered metallomacrocycle.

Another approach involves using a more rigid spacer, such as a benzene (B151609) ring. For instance, the ligand 1,4-bis(5,6-dimethylbenzimidazole-1-yl)benzene has been used to synthesize cobalt(II) coordination polymers. In this case, the rigidity of the spacer, in conjunction with the choice of solvent, was found to have a significant impact on the final structure, leading to the formation of either a 1D channel-like structure or a 3D framework.

The versatility of bis(dimethylbenzimidazole) ligands is further demonstrated by their use in the construction of coordination polymers with other metal ions and ancillary ligands. For example, cobalt(II) coordination polymers have been synthesized using 1,1'-(1,4-butanediyl)bis(5,6-dimethylbenzimidazole) and oxalate (B1200264) as a co-ligand, resulting in a 2D honeycomb-like network.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with dimethylbenzimidazole ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The choice of synthetic method and the reaction conditions can have a profound influence on the final product.

Hydrothermal synthesis has proven to be a particularly effective method for the preparation of crystalline coordination polymers. This technique involves carrying out the reaction in water or another solvent at elevated temperatures and pressures in a sealed container, such as a Teflon-lined autoclave. The use of hydrothermal conditions can promote the crystallization of products that may be difficult to obtain at room temperature.

Several coordination polymers based on bis(dimethylbenzimidazole) ligands have been successfully synthesized using hydrothermal methods. For example, cadmium(II) and cobalt(II) coordination polymers have been obtained from the reaction of the corresponding metal salts with bis(dimethylbenzimidazole) ligands under hydrothermal conditions. The specific structure of the resulting polymer can be influenced by factors such as the reaction temperature, the pH of the solution, and the molar ratio of the reactants.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline materials. This method has been extensively used to characterize the coordination geometries of metal complexes with dimethylbenzimidazole ligands.

X-ray crystallography has also been instrumental in elucidating the complex structures of coordination polymers. For instance, the helical chain structure of a cadmium(II) complex with 1,3-bis(5,6-dimethylbenzimidazole)propane was determined by single-crystal X-ray diffraction. Similarly, the 2D honeycomb-like network of a cobalt(II) coordination polymer with 1,1'-(1,4-butanediyl)bis(5,6-dimethylbenzimidazole) and oxalate was confirmed by this technique.

The table below summarizes the coordination geometries of some metal complexes with dimethylbenzimidazole derivatives

Dynamic Coordination Phenomena in Biological Systems

The coordination of 5,6-dimethylbenzimidazole (DMB) to the central cobalt ion in cobalamin (vitamin B12) is not static within biological environments. Instead, it is a highly dynamic feature that is central to the cofactor's journey through the cell and its function in enzymatic reactions. This dynamic behavior, often referred to as the "base-on" (DMB coordinated) to "base-off" (DMB displaced) transition, is a critical regulatory mechanism manipulated by various proteins to control the reactivity and transport of this essential cofactor. nih.govnih.gov

Displacement of Dimethylbenzimidazole Ligands by Protein Residues

A significant theme in the biochemistry of B12-dependent enzymes is the displacement of the DMB ligand from its axial coordination position on the cobalt atom upon binding to a protein. nih.gov This conformational change is often induced by the protein, which substitutes the DMB with one of its own amino acid residues, typically a histidine. nih.govresearchgate.net

Crystal structure analyses of key B12-dependent enzymes have provided definitive evidence for this displacement. In Escherichia coli methionine synthase, for instance, the DMB moiety of the bound methylcobalamin (B1676134) is moved away from the corrin (B1236194) ring. Its place as the lower axial ligand is taken by a histidine residue (His759) from the protein. researchgate.net This histidine is part of a conserved sequence motif, Asp-X-His-X-X-Gly, which is also found in other cobalamin-dependent enzymes like methylmalonyl-coenzyme A mutase, suggesting that DMB displacement is a common strategy. nih.govresearchgate.net The replacement of DMB with histidine is believed to modulate the reactivity of the B12 cofactor, allowing the enzyme to cycle between catalytic and activation states. nih.gov

However, this displacement is not a universal mechanism for all cobalamin-binding proteins. Electron paramagnetic resonance (EPR) spectroscopy studies on diol dehydratase have shown that the cobalamin cofactor binds to the enzyme with the DMB ligand still coordinated to the cobalt atom (a "base-on" configuration). acs.org This indicates that the necessity of DMB displacement is specific to the reaction mechanism and regulatory needs of the particular enzyme.

| Enzyme | DMB State Upon Binding | Displacing Residue (if any) | Source |

|---|---|---|---|

| Methionine Synthase | Base-off | Histidine | nih.govresearchgate.net |

| Methylmalonyl-CoA Mutase | Base-off | Histidine | nih.govnih.gov |

| Diol Dehydratase | Base-on | None | acs.org |

| Corrinoid Iron-Sulfur Methyltransferases | Base-off | None (dissociated without replacement) | nih.gov |

Mechanistic Insights into Cofactor Trafficking and Enzyme Function

The controlled displacement of the DMB ligand is fundamental to the intricate pathways of cofactor trafficking and the catalytic mechanisms of enzymes. nih.gov Chaperone proteins and adenosyltransferases (ATRs) exploit the DMB tail to manage the delivery and synthesis of active cofactors. pnas.orgpnas.org

Studies on the ATR from Mycobacterium tuberculosis reveal how the DMB tail's conformation acts as a signal for cofactor readiness. When the enzyme binds cob(II)alamin to synthesize 5'-deoxyadenosylcobalamin (AdoCbl), the DMB tail is splayed into a side pocket. pnas.org However, once AdoCbl is synthesized, its binding mode changes significantly: the DMB tail tucks under the corrin ring, inducing a conformational change that disorders the N-terminus of the ATR. pnas.org This "base-off" like, solvent-exposed conformation signals that the AdoCbl cargo is ready for facile transfer to its target enzyme, methylmalonyl-CoA mutase (MCM). pnas.orgpnas.org The critical role of the DMB tail in this handover is underscored by the finding that a cofactor analogue lacking the tail cannot be transferred. pnas.org

From a catalytic standpoint, DMB displacement is often a prerequisite for enzymatic activity. ATP:corrinoid adenosyltransferases (ACAs), which catalyze the final step in AdoCbl synthesis, must generate a four-coordinate cob(II)alamin intermediate. rcsb.orgacs.org Structural and kinetic studies of the ACA from Lactobacillus reuteri (LrPduO) have identified a specific residue, Phe112, as being critical for sterically displacing the DMB ligand to create this highly reactive four-coordinate species, which is necessary for adenosylation. rcsb.orgacs.org An F112A mutation in this enzyme leads to an 80% drop in catalytic efficiency because the DMB remains coordinated to the cobalt ion. acs.org

The trafficking chaperone MMACHC (also known as CblC) provides another example of the importance of DMB displacement. MMACHC binds to various forms of cobalamin as they enter the cell and induces a "base-off" configuration. d-nb.infopnas.org This action weakens the bond between cobalt and the upper axial ligand, facilitating its removal and the subsequent reduction of the cobalt center, which are essential steps for converting dietary B12 into its active enzyme cofactor forms. d-nb.infopnas.org

| Protein/Enzyme | Function | Role of DMB Dynamics | Source |

|---|---|---|---|

| Adenosyltransferase (ATR) | AdoCbl Synthesis & Chaperone | Conformational change of the DMB tail (tucking under) signals cofactor readiness for transfer to MCM. | pnas.orgpnas.org |

| ATP:corrinoid adenosyltransferase (ACA/PduO) | AdoCbl Synthesis | Steric displacement by protein residues (e.g., Phe112) is required to form a catalytically essential four-coordinate intermediate. | rcsb.orgacs.org |

| MMACHC (CblC) | Cofactor Trafficking & Processing | Induces a "base-off" state to facilitate the removal of the upper axial ligand and prepare the cofactor for downstream processing. | d-nb.infopnas.org |

| Methionine Synthase | Enzyme Catalysis | Replacement by a histidine residue modulates the cofactor's reactivity, enabling the catalytic cycle. | nih.govresearchgate.net |

Catalytic Applications of Dimethylbenzimidazole Based Systems

Dimethylbenzimidazoles as Ligands in Asymmetric Catalysis

The benzimidazole (B57391) framework is a recognized structural motif in the design of ligands for asymmetric catalysis. humanjournals.com These ligands are crucial for synthesizing chiral molecules, which are of high value in pharmaceuticals and materials science. However, specific research detailing the application of 1,5-dimethylbenzimidazole as a ligand in asymmetric catalysis is not prominently available in the reviewed literature. While general benzimidazole derivatives are employed as chiral auxiliaries and ligands, dedicated studies or performance data for the 1,5-isomer in enantioselective reactions are limited.

Organometallic Catalysis for Small Molecule Transformations

In the field of organometallic chemistry, ligands based on the benzimidazole scaffold are used to create transition metal complexes that catalyze a variety of small molecule transformations. These reactions are fundamental to the chemical industry for producing polymers, fine chemicals, and pharmaceuticals.

One area of investigation involves the development of iron complexes for bioinorganic studies. Research is being conducted on the use of bulky 3,3-bis(this compound)-N-alkylpropanamide ligands. uu.nl The goal is to create a specific type of ligand platform—monoanionic and facially-capping—to synthesize monoligated iron complexes. uu.nl The exploration of the coordination chemistry of these potential complexes with sulfur-rich substrates aims to develop systems that can mimic biological functions or structures. uu.nl However, detailed reports on the successful synthesis and specific catalytic activity of these this compound-based organometallic complexes are not yet extensively documented.

Role in Enzyme-Catalyzed Reactions (from a chemical mechanism perspective)

The role of dimethylbenzimidazole in enzyme-catalyzed reactions is most famously exemplified by its 5,6-isomer. 5,6-Dimethylbenzimidazole (B1208971) is the natural lower axial ligand for the cobalt ion in coenzyme B12 (cobalamin). semanticscholar.org In contrast, there is no evidence in the surveyed scientific literature to suggest that This compound performs a similar natural function in enzyme-catalyzed reactions.

From a chemical mechanism perspective, benzimidazole derivatives can act as enzyme inhibitors. Research on various benzimidazolium salts has shown they can exhibit non-competitive inhibition of enzymes like human carbonic anhydrase I and II. While this indicates a potential biological activity for the benzimidazole class as a whole, specific studies detailing the inhibitory mechanism or potency of this compound against specific enzymes are not available in the reviewed literature.

The influence of the dimethylbenzimidazole moiety on the active site of B12-dependent enzymes is well-documented for the 5,6-dimethylbenzimidazole isomer. In many enzymatic reactions, this ligand is displaced from its coordination to the cobalt center by a histidine residue from the enzyme protein. This "base-off" configuration is a critical conformational change that is believed to contribute to the catalytic activation of the coenzyme. The steric and electronic properties of the benzimidazole base play a role in this process.

There is no corresponding body of research for This compound . Since it is not identified as a natural ligand in coenzymes like vitamin B12, its influence on enzyme active site configuration has not been a subject of study in the same context. While it is plausible that, if introduced artificially, it could interact with an enzyme's active site, no studies were found that characterize such an interaction or its effect on the enzyme's catalytic mechanism.

Materials Science and Engineering Utilizing Dimethylbenzimidazole Frameworks

Integration into Advanced Polymer Architectures

The incorporation of the 1,5-dimethylbenzimidazole moiety into polymer backbones is a key strategy for developing advanced polymeric materials, especially those with specific electronic and optical properties. This integration is often achieved through modern polymerization techniques like Stille or Suzuki cross-coupling reactions, which allow for the creation of donor-acceptor (D-A) type conjugated polymers. researchgate.netexpresspolymlett.com

In these architectures, the electron-deficient benzimidazole (B57391) unit serves as the acceptor, while other aromatic units, such as thiophene (B33073) or carbazole, act as electron donors. researchgate.netsci-hub.st This alternating D-A structure creates intramolecular charge transfer (ICT) effects, which are crucial for tuning the polymer's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its optical band gap. researchgate.netsci-hub.st

Research has shown that modifying the substituents on the benzimidazole ring, such as the placement and number of methyl or alkyl groups, can cause steric effects that influence the planarity of the polymer chain. sci-hub.st This, in turn, affects the intermolecular stacking and the resulting material's properties. For example, copolymers based on dimethyl-benzimidazole have been synthesized to create low bandgap materials suitable for applications in organic photovoltaics (OPVs). researchgate.net The ability to engineer these polymers at a molecular level allows for the development of high-performance materials for use in harsh environments and specialized applications.

Functional Materials Development Based on Electronic Properties

The electronic characteristics of the this compound unit are central to its use in functional materials for electronic devices. researchgate.netnih.gov By acting as an electron acceptor, it facilitates the design of materials with tunable bandgaps and desirable charge transport properties. researchgate.netsci-hub.st

Functional materials incorporating dimethylbenzimidazole are prominent in the fields of organic electronics and photonics. wwsc.se For instance, donor-acceptor polymers containing these moieties are investigated as active layers in organic solar cells and as electrochromic materials. expresspolymlett.comresearchgate.net Electrochromic materials can change color in response to an applied voltage, a property derived from the redox switching of the conjugated polymer backbone. Polymers containing 5,6-dialkoxy-benzothiadiazole, a related acceptor unit, have demonstrated the ability to switch from colored to transmissive states, making them suitable for applications like smart windows and displays. expresspolymlett.com

Furthermore, density functional theory (DFT) calculations are often employed to predict the electronic properties of these materials, guiding the synthesis of compounds with optimized HOMO/LUMO energy levels for specific applications. scispace.com The development of these functional materials is driven by the need for advanced electronic devices that are not only high-performing but also potentially flexible and processable from solution. nih.gov

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives are highly effective ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). scielo.org.mxnih.gov These crystalline materials are formed through the self-assembly of metal ions or clusters with organic linkers, creating porous and structurally diverse frameworks. The benzimidazole moiety can coordinate to metal centers through its nitrogen atoms, acting as a versatile building block. mdpi.com

The design of these frameworks often utilizes flexible or rigid bis(benzimidazole) linkers, where two dimethylbenzimidazole units are connected by a spacer. The length and flexibility of this spacer, along with the choice of metal ion and reaction conditions (such as solvothermal methods), play a crucial role in determining the final topology and dimensionality of the resulting structure. acs.org This can range from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) interpenetrating networks. acs.orgresearchgate.net The stability of these frameworks, a critical factor for practical applications, can be enhanced through strategies like framework interpenetration or the use of robust metal-ligand coordination bonds. rsc.org

Table 1: Examples of Coordination Polymers with Dimethylbenzimidazole Ligands

| Compound/Ligand | Metal Ion | Dimensionality | Reference |

| 1,6-bis(5,6-dimethylbenzimidazol-1-yl)hexane | Ni(II) | 3D | researchgate.net |

| Flexible bis-[(pyridyl)-benzimidazole] | Zn(II) | 1D, 2D, 3D | acs.org |

| 5,6-dimethylbenzimidazole (B1208971) | Cu(II) | Mononuclear | mdpi.com |

This table is interactive. Click on the headers to sort.

A key application of MOFs and porous coordination polymers derived from dimethylbenzimidazole ligands is in gas storage and separation. scielo.org.mxnih.gov The permanent porosity and high surface area of these materials make them excellent candidates for adsorbing various gases. bohrium.com The adsorption properties are highly dependent on the pore size, shape, and the chemical nature of the pore surfaces. researchgate.net

Researchers can tune the adsorption characteristics of these materials by modifying the organic linkers. For example, introducing functional groups into the framework can create specific binding sites for target molecules like carbon dioxide (CO₂). kaust.edu.sa Studies on various MOF platforms have shown that even subtle changes, such as altering the position of nitrogen atoms within the ligand, can significantly impact CO₂ uptake and the isosteric heat of adsorption. kaust.edu.sa Flexible porous coordination polymers are particularly interesting as they can change their structure upon guest adsorption, leading to selective sorption properties. nih.gov The investigation of these materials often involves gas adsorption-desorption studies to confirm permanent porosity and to evaluate their capacity and selectivity for different gases. scielo.org.mx

Many coordination polymers incorporating dimethylbenzimidazole ligands exhibit interesting photoluminescent properties. acs.orgresearchgate.net The luminescence typically originates from the organic ligand itself (intraligand transitions) or from ligand-to-metal charge transfer (LMCT) processes. The coordination of the ligand to a metal ion, particularly d¹⁰ metals like Zn(II) or Cd(II), can enhance the rigidity of the ligand and reduce non-radiative decay pathways, often leading to increased emission intensity compared to the free ligand. acs.org

Advanced Spectroscopic and Structural Elucidation of Dimethylbenzimidazole Compounds

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the case of 1,5-dimethylbenzimidazole, FT-IR analysis reveals characteristic absorption bands that correspond to specific molecular vibrations.

The solid-phase FT-IR spectrum of 5,6-dimethylbenzimidazole (B1208971) has been recorded and analyzed. nih.gov The vibrational spectra were computed using the B3LYP/6-311G** method, and a strong agreement was found between the observed and calculated frequencies. nih.gov This computational analysis aids in the precise assignment of the observed spectral bands.

Key vibrational modes for benzimidazole (B57391) derivatives include C-H stretching, N-H stretching (if present), C=N stretching, and various bending vibrations of the aromatic rings. For instance, in related benzimidazole compounds, the C-H out-of-plane bending of the aromatic ring is observed around 933 cm⁻¹, while the C-H in-plane bending appears near 1139 cm⁻¹. researchgate.net The C-N stretching vibration is typically found in the region of 1200–1310 cm⁻¹. researchgate.net In a study of a benzimidazole Mannich base derivative, the disappearance of the N-H absorption band and the appearance of aliphatic C-H stretching bands between 2890-2946 cm⁻¹ confirmed the substitution at the nitrogen atom. neu.edu.tr

The FT-IR spectra of newly synthesized benzimidazolium salts derived from 1-allyl-5,6-dimethylbenzimidazole show a characteristic C=N stretching vibration. dergipark.org.tr For instance, in silver(I) complexes of N-alkyl-5,6-dimethylbenzimidazole, a redshift in the C=N vibration band (1502–1508 cm⁻¹) by 12 to 20 cm⁻¹ is indicative of the coordination of the azole to the silver cation. researchgate.net

The following table summarizes a selection of characteristic IR absorption bands for this compound and related compounds.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| Aromatic C-H Stretch | 3056 | neu.edu.tr |

| Aliphatic C-H Stretch | 2890-2946 | neu.edu.tr |

| C=C Stretch | 1600 | neu.edu.tr |

| C=N Stretch (in Ag complex) | 1502-1508 | researchgate.net |

| C-N Stretch | 1200-1310 | researchgate.net |

| Aromatic C-H In-plane Bend | 1139 | researchgate.net |

| Aromatic C-H Out-of-plane Bend | 933 | researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* transitions within the benzimidazole ring system.

The UV-visible spectrum of 5,6-dimethylbenzimidazole (DMB) was used to establish its identity as the product of the O2-dependent conversion of FMNH2 by the BluB enzyme. pnas.org In a study of newly synthesized benzimidazolium salts derived from 1-allyl-5,6-dimethylbenzimidazole, the compounds were colorless and exhibited two primary absorption bands in their UV-Vis spectra. dergipark.org.tr Specifically, one salt showed bands at 279 nm and 288 nm, while another displayed maxima at 279 nm and 287 nm. dergipark.org.tr

The electronic spectra of copper(II) complexes with 5,6-dimethylbenzimidazole have also been investigated. mdpi.comresearchgate.net The different stereochemistries of these complexes, such as distorted octahedral and square pyramidal, result in distinct d-d transition bands and, consequently, different colors. mdpi.com The stability of these complexes in solution can also be monitored using UV-Vis spectroscopy. mdpi.com

The table below presents the UV-Vis absorption maxima for this compound and its derivatives.

| Compound | Solvent | λmax (nm) | Reference |

| Benzimidazolium salt 1 | Methanol (B129727) | 279, 288 | dergipark.org.tr |

| Benzimidazolium salt 2 | Methanol | 279, 287 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are typically found in the downfield region (δ 7-9 ppm), indicative of their deshielded environment within the aromatic ring system. iosrphr.org The methyl protons, on the other hand, appear at a more upfield position. In a study of N-alkyl-5,6-dimethylbenzimidazole and its silver complex, the ¹H NMR spectra were used to confirm the structure of the compounds. researchgate.net The protonation of 5,6-dimethylbenzimidazole has been studied using ¹H NMR, showing shifts in the proton signals upon changes in pH. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the benzimidazole ring resonate at different chemical shifts depending on their electronic environment. The carbons of the benzene (B151609) ring typically appear in the range of δ 110-145 ppm, while the C2 carbon of the imidazole (B134444) ring is found further downfield. bovinedb.cachemicalbook.com The methyl carbons appear at a significantly more upfield chemical shift. Detailed ¹³C NMR data for 5,6-dimethylbenzimidazole and its derivatives are available in various databases and research articles. dergipark.org.trchemicalbook.combmrb.io

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for this compound and related structures.

¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) in D₂O | Reference |

| H-2 | 8.0 | hmdb.ca |

| H-4 | 7.4 | hmdb.ca |

| H-7 | 7.4 | hmdb.ca |

| Methyl Protons | 2.3 | hmdb.ca |

¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) in D₂O | Reference |

| C-2 | 145.66 | bovinedb.ca |

| C-3a | 142.44 | bovinedb.ca |

| C-7a | 142.44 | bovinedb.ca |

| C-4 | 117.20 | bovinedb.ca |

| C-7 | 117.20 | bovinedb.ca |

| C-5 | 133.00 | bovinedb.ca |

| C-6 | 133.00 | bovinedb.ca |

| Methyl Carbons | 20.00 | bovinedb.ca |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

The identity of 5,6-dimethylbenzimidazole produced in a biochemical reaction was confirmed by its mass spectrum, which was identical to that of an authentic standard. pnas.org The fragmentation pathways of benzimidazoles are generally similar to those of imidazoles. iosrphr.org The mass spectra of a series of 2-(aldo-polyhydroxyalkyl)-5,6-dimethylbenzimidazole analogs have been reported, showing common fragmentation patterns that can be used for identification. tandfonline.com Mass spectrometry has also been used to characterize newly synthesized benzimidazole-1,2,3-triazole hybrid molecules and their solvates. mdpi.com

X-ray Diffraction Techniques for Solid-State Structures

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction provide valuable structural information.

Single Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction analysis provides the most accurate and unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and intermolecular interactions. This technique has been employed to characterize various derivatives and complexes of this compound.

For example, the crystal structures of copper(II) methacrylate (B99206) complexes with 5,6-dimethylbenzimidazole have been determined, revealing different coordination geometries such as distorted octahedral and square pyramidal. mdpi.com The supramolecular networks in these crystals are stabilized by intermolecular π-π stacking interactions and hydrogen bonds. mdpi.com Similarly, the absolute configuration of biologically active molecules containing a quinolizidine (B1214090) system has been determined by single-crystal X-ray analysis. nih.gov The crystal structures of novel benzimidazole-1,2,3-triazole hybrids and their solvates have also been confirmed by this method. mdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline phase, which can be used for phase identification and to assess sample purity. ub.edu

PXRD patterns calculated from single-crystal X-ray diffraction data can be compared with experimentally obtained patterns to confirm the bulk purity of a synthesized material. researchgate.net This technique has been used to characterize coordination polymers containing 1,5-bis(5,6-dimethylbenzimidazole)pentane. researchgate.net The PXRD patterns of these polymers were in good agreement with the patterns simulated from their single-crystal structures. researchgate.net

Computational Chemistry and Theoretical Modeling of Dimethylbenzimidazole Systems

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods are crucial for understanding the fundamental behavior of 1,5-dimethylbenzimidazole.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. ethz.ch It is a powerful tool for predicting the molecular properties of benzimidazole (B57391) derivatives. DFT calculations have been successfully applied to study various aspects of these molecules, including their geometry, electronic properties, and reactivity. researchgate.net

DFT methods, such as B3LYP with a 6-31+G** basis set, have been used to estimate properties like solvation free energies for related molecules like 5,6-dimethylbenzimidazole (B1208971). jocpr.com For 5,6-dimethylbenzimidazole, the calculated solvation free energy in water was found to be -9.72 kcal/mol. jocpr.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are important for understanding a molecule's reactivity. For benzimidazolium salts derived from 5,6-dimethylbenzimidazole, the HOMO is often located on the benzyl (B1604629) region, indicating it as the likely site for electron-donating reactions, while the LUMO is on the conjugated benzimidazole group, suggesting it as the electron-accepting region. dergipark.org.tr

Table 1: Calculated Properties of 5,6-Dimethylbenzimidazole using DFT (B3LYP/6-31+G )** jocpr.com

| Property | Value |

|---|---|

| Solvation Free Energy (ΔGsol) in water (kcal/mol) | -9.72 |

| Free Energy of Cavity Formation (ΔGcav) in water (kcal/mol) | 20.04 |

Note: The data above is for the closely related isomer 5,6-dimethylbenzimidazole and is presented here for illustrative purposes due to the limited availability of data specifically for this compound.

Ab initio methods are computational chemistry methods based on quantum chemistry that are not dependent on experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation and provides a starting point for more sophisticated methods. wikipedia.org In the HF method, the instantaneous electron-electron repulsion is not specifically taken into account, but it provides a reasonable description of the electronic structure for many systems. wikipedia.org

Theoretical methods are crucial for determining molecular properties that govern the behavior of a compound in different environments. Properties such as polarizability and solvation free energy can be calculated using quantum chemical methods.

DFT calculations, for instance, have been used to determine the solvation free energies of various benzimidazole derivatives in water. jocpr.com The polarizable continuum model (PCM) is a common approach to implicitly account for solvent-solute interactions. peacta.org For a series of benzimidazole derivatives, DFT calculations at the B3LYP/6-31+G** level have been used to estimate their solvation free energies. jocpr.com For the related 5,6-dimethylbenzimidazole, a solvation free energy of -9.72 kcal/mol in water was calculated. jocpr.com

Table 2: Calculated Solvation and Electronic Properties of Benzimidazole Derivatives using DFT jocpr.com

| Compound | Solvation Free Energy (ΔGsol) in water (kcal/mol) |

|---|---|

| Benzimidazole | -10.44 |

This table illustrates the application of theoretical methods to calculate key molecular properties of benzimidazole compounds.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org This method is widely used in drug design to understand how a small molecule, such as a this compound derivative, might interact with a biological target, typically a protein or nucleic acid.

Studies on related benzimidazole derivatives have demonstrated the utility of molecular docking. For example, benzimidazolium salts derived from 5,6-dimethylbenzimidazole have been docked with Bovine Serum Albumin to investigate their binding interactions. dergipark.org.tr These studies can reveal key interactions, such as hydrogen bonds and pi-stacking, that contribute to the binding affinity. dergipark.org.tr In one such study, a benzimidazolium salt derived from 1-allyl-5,6-dimethylbenzimidazole showed a binding affinity of -8.07 kcal/mol with Bovine Serum Albumin, with interactions including pi-stacking and van der Waals forces. dergipark.org.tr

The results of molecular docking can provide valuable insights for the design of new compounds with improved binding affinity and selectivity. For instance, docking studies on novel benzimidazole derivatives as urease inhibitors have helped to understand the plausible interactions with the enzyme's active site residues. nih.gov

Table 3: Example of Molecular Docking Results for a Benzimidazolium Salt with Bovine Serum Albumin dergipark.org.tr

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Types |

|---|

This table provides an example of the type of data generated from molecular docking studies on a related dimethylbenzimidazole derivative.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods are increasingly used to establish and rationalize SAR, guiding the design of more potent and selective molecules. nih.gov

For benzimidazole derivatives, SAR analyses have highlighted that substitutions at various positions on the benzimidazole ring significantly affect their biological activities. nih.gov For example, substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence the anti-inflammatory activity of benzimidazole scaffolds. nih.gov

Computational approaches can quantify the relationships between structural features and activity. While specific computational SAR studies on this compound are not extensively documented, the principles can be applied. For instance, by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of this compound derivatives and correlating them with their measured biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such models can then be used to predict the activity of new, unsynthesized compounds.

Dual activity-difference (DAD) maps are a computational tool that has been used to systematically characterize the SAR of benzimidazole derivatives against different biological targets. umn.edu This approach helps in identifying structural modifications that can lead to desired activity profiles. umn.edu

Supramolecular Chemistry and Intermolecular Interactions of Dimethylbenzimidazole Assemblies

Role of Hydrogen Bonding in Supramolecular Network Formation

In the solid state, 1,5-dimethylbenzimidazole molecules can form hydrogen-bonded chains. researchgate.net For instance, in the solvated crystals of 5,6-dimethylbenzimidazole (B1208971) with methanol (B129727) and ethanol, the primary N-H···N hydrogen bonds seen in the neat crystal are replaced by N-H···OH···N linkages, demonstrating the adaptability of the hydrogen bonding network. rsc.org The strength and geometry of these hydrogen bonds can be influenced by factors such as the presence of solvent molecules and applied pressure. rsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these interactions. researchgate.net For example, in a study of related benzimidazole (B57391) derivatives, NBO (Natural Bond Orbital) and QTAIM (Quantum Theory of Atoms in Molecules) analyses confirmed the existence of both intramolecular and intermolecular hydrogen bonds, with intermolecular N-H···O interactions being identified as proper hydrogen bonds. sciencepublishinggroup.com While these studies may not focus specifically on the 1,5-isomer, the principles of hydrogen bonding in the benzimidazole scaffold are broadly applicable.

The interplay of hydrogen bonding can lead to the formation of various motifs, from simple dimers to extended one-dimensional chains and more complex three-dimensional networks. researchgate.netiucr.org In some structures, weak C-H···N hydrogen bonds also contribute to the stability of the crystal packing, forming intricate networks that further stabilize the supramolecular assembly. iucr.org The directionality and specificity of hydrogen bonds make them a powerful tool in crystal engineering, allowing for the rational design of materials with desired structural properties.

Table 1: Examples of Hydrogen Bonding Interactions in Benzimidazole Derivatives

| Compound/System | Hydrogen Bond Type | Resulting Motif/Structure | Reference |

|---|---|---|---|

| 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole | N-H···O-N | Dimeric pairs | researchgate.net |

| 2-(N-tert-butyl-N-aminoxyl)benzimidazole | N-H···O-N | Hydrogen-bonded chains | researchgate.net |

| 5,6-dimethylbenzimidazole solvates (methanol/ethanol) | N-H···OH···N | Solvated crystal structures | rsc.org |

| (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one dimers | N-H···O | Dimer formation | sciencepublishinggroup.com |

| 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole | C-H···N | R22(20) rings and C(9) chains | iucr.org |

Pi-Pi (π-π) Stacking Interactions in Self-Assembled Structures

Alongside hydrogen bonding, π-π stacking interactions play a significant role in the self-assembly of this compound and related compounds. researchgate.net The planar, aromatic nature of the benzimidazole ring system facilitates face-to-face or offset stacking arrangements, driven by favorable electrostatic and van der Waals interactions between the π-electron clouds. These interactions are crucial for the formation of extended, ordered structures in the solid state.

However, the conformation of substituents can also hinder effective π-π stacking. In the case of (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene, the propeller-like conformation of the molecule and the orientation of the n-propyl substituents prevent significant overlap of the π systems, leading to the absence of notable π–π stacking interactions. nih.gov This highlights the subtle interplay between molecular conformation and the manifestation of intermolecular forces.

The combination of hydrogen bonding and π-π stacking can lead to the formation of complex supramolecular architectures. mdpi.com For example, in some copper complexes of 5,6-dimethylbenzimidazole, both intermolecular π–π stacking interactions and hydrogen bonds contribute to the development of the supramolecular network. mdpi.com This synergy of non-covalent forces is a key principle in the design of functional materials based on benzimidazole scaffolds.

Table 2: Influence of Molecular Structure on π-π Stacking in Benzimidazole Derivatives

| Compound | Observation | Implication | Reference |

|---|---|---|---|

| 1-{[Dimethyl(phenyl)silyl]methyl}-3-(2-phenylethyl)-1H-benzimidazol-3-ium bromide monohydrate | Intermolecular face-to-face π–π stacking | Formation of a three-dimensional network | researchgate.net |

| (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene | Absence of π–π stacking | Steric hindrance from substituents prevents effective overlap | nih.gov |

| Copper(II) methacrylate (B99206) complex with 5,6-dimethylbenzimidazole | Presence of both hydrogen bonding and π-π interactions | Development of a bidimensional crystal structure | mdpi.com |

| 5-(2-amino-5,6-dimethyl-1H-benzimidazol-1-yl)pentanoic acid complex | Combination of hydrogen bonding, π stacking, and van der Waals interactions | Precise positioning for efficient proton transfer in an antibody complex | ebi.ac.uk |

Crystal Engineering and Controlled Assembly of Extended Structures

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net In the context of this compound, crystal engineering principles can be applied to control the assembly of molecules into specific extended structures, such as one-, two-, or three-dimensional networks. researchgate.net

The predictability of hydrogen bonding and the influence of π-π stacking make the benzimidazole scaffold an attractive building block for crystal engineering. By modifying the substituents on the benzimidazole core, it is possible to tune the intermolecular interactions and thereby direct the self-assembly process. This allows for the construction of a diverse range of supramolecular architectures, from discrete coordination complexes to metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

For example, the introduction of specific functional groups can promote certain types of interactions over others, leading to the formation of predictable supramolecular synthons. These synthons, in turn, can be used to build up larger, more complex structures with tailored properties. The study of how different substituents and crystallization conditions affect the final crystal structure is a key aspect of crystal engineering with benzimidazole derivatives.

The ability to control the assembly of extended structures is not only of fundamental scientific interest but also has potential applications in various fields. The resulting materials may exhibit interesting properties such as photoluminescence, which can be harnessed for the development of new sensors or optoelectronic devices. researchgate.net The design and synthesis of such functional materials rely on a deep understanding of the non-covalent interactions at play in the self-assembly of this compound and its derivatives.

Emerging Research Directions and Future Perspectives on Dimethylbenzimidazole Chemistry

Rational Design and Synthesis of Advanced Dimethylbenzimidazole Derivatives

The rational design and synthesis of advanced derivatives of 1,5-dimethylbenzimidazole are at the forefront of current research efforts. Scientists are leveraging the foundational benzimidazole (B57391) scaffold to create novel molecules with tailored electronic, biological, and material properties. A key example is the synthesis of 1,5-dimethyl-1H-benzo[d]imidazol-2-amine, a compound that has shown potential in preliminary studies for its antimicrobial and anticancer activities. smolecule.com

Future research in this area will likely focus on:

Expansion of the derivative library: Synthesizing a broader range of this compound derivatives with diverse substituents to explore a wider chemical space.

Target-specific design: Utilizing computational modeling to design derivatives that can selectively interact with specific biological targets, such as enzymes or receptors, to enhance therapeutic efficacy and reduce off-target effects. nih.gov

Development of multifunctional molecules: Creating hybrid molecules that combine the this compound core with other pharmacophores to achieve synergistic effects or multi-target activity.

Table 1: Examples of Synthetic Strategies for Benzimidazole Derivatives

| Starting Materials | Reaction Conditions | Product Type | Reference |

| o-phenylenediamine (B120857), carboxylic acids | High temperature, acid catalyst | 2-substituted benzimidazoles | sphinxsai.com |

| o-phenylenediamine, aldehydes | Oxidative condensation | 2-substituted and 1,2-disubstituted benzimidazoles | rjlbpcs.com |

| 4-nitro-o-phenylenediamine, bromo-cyanogen | Condensation | 2-amino-5-nitrobenzimidazole | nih.gov |

Exploration of Novel Synthetic Methodologies and Green Chemistry Applications

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend is particularly relevant to the synthesis of benzimidazole derivatives, where traditional methods often involve harsh reaction conditions and the use of hazardous solvents. mdpi.comrjptonline.org

Emerging research is focused on applying the principles of green chemistry to the synthesis of this compound and its derivatives. sphinxsai.com Key areas of exploration include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. rjptonline.org

Solvent-free reactions: Conducting reactions in the absence of solvents, for example, through grinding techniques, minimizes waste and reduces the environmental impact. umich.edu

Use of green catalysts: Researchers are investigating the use of more environmentally benign and recyclable catalysts, such as zinc triflate and zinc boron nitride, to promote the synthesis of benzimidazoles. nih.govscirp.org

Water as a solvent: The use of water as a solvent is highly desirable from a green chemistry perspective, and methods are being developed for the synthesis of benzimidazole derivatives in aqueous media. sphinxsai.com

The application of these green methodologies to the synthesis of this compound not only makes the process more sustainable but also can lead to improved efficiency and cost-effectiveness.

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Waste Prevention | Solvent-free synthesis (grinding) | Reduced solvent waste, atom economy | umich.edu |

| Safer Solvents and Auxiliaries | Microwave-assisted synthesis in water or ethanol | Reduced use of hazardous solvents, faster reactions | mdpi.comrjptonline.org |

| Catalysis | Use of reusable catalysts like Zn-BNT | Catalyst can be recovered and reused, reducing waste | nih.gov |

| Design for Energy Efficiency | Microwave irradiation | Shorter reaction times, lower energy consumption | rjptonline.org |

Development of Next-Generation Coordination Complexes and Functional Materials

The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles make them excellent ligands for coordinating with metal ions. wikipedia.org This property has led to extensive research into the development of coordination complexes of benzimidazole derivatives with a wide range of metals, including copper, zinc, nickel, and silver. nih.gov While much of this work has focused on the 5,6-dimethylbenzimidazole (B1208971) isomer, the principles are directly applicable to this compound.

The resulting coordination complexes can exhibit a variety of interesting properties and potential applications:

Catalysis: Metal complexes of benzimidazole derivatives can act as catalysts in various organic reactions. doi.org

Functional Materials: Benzimidazoles are being explored for the development of functional materials such as polymers and dyes. scbt.com Their thermal stability and electronic properties make them attractive building blocks for materials with specific optical or electronic functions. researchgate.net

Luminescent Materials: Some benzimidazole-based materials have shown promise for applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. encyclopedia.pub

Future research in this area will likely involve the synthesis and characterization of novel coordination complexes of this compound with various transition metals to explore their catalytic and material properties. The development of new functional materials based on this isomer could lead to advancements in areas such as electronics, photonics, and sensor technology.

Table 3: Metal Complexes of Benzimidazole Derivatives and Their Applications

| Metal Ion | Benzimidazole Ligand | Application | Reference |

| Copper(II) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Anticancer agents | nih.gov |

| Zinc(II) | Benzimidazole derivatives | Antimicrobial, Anticancer | mdpi.com |

| Palladium(II) | 5-Nitrobenzimidazole derivatives | Catalyst for C-C cross-coupling reactions | researchgate.net |

| Silver(I) | Bis-benzimidazole derivatives | Anticancer agents | nih.gov |

Advanced Computational Approaches for Predictive Chemistry and Materials Design

Advanced computational methods are playing an increasingly important role in modern chemical research, enabling scientists to predict the properties of molecules and materials before they are synthesized in the lab. mdpi.com These in silico techniques are being applied to the study of benzimidazole derivatives to accelerate the discovery and design of new compounds with desired functionalities. researchgate.net

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.netnih.govacs.org This information can help in understanding the fundamental properties of this compound and its derivatives.

Molecular Docking: This technique is used to predict the binding affinity and orientation of a molecule to a biological target, such as a protein or enzyme. nih.gov It is a valuable tool in drug discovery for identifying potential drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.govnih.gov This can be used to study the stability of ligand-protein complexes and to understand the mechanism of action of bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds.

For this compound, these computational tools can be used to:

Predict the biological activity of new derivatives against various targets.

Design novel functional materials with specific electronic and optical properties.

Understand the mechanism of action of existing and newly designed compounds at the molecular level.

The integration of these computational approaches with experimental synthesis and testing will be crucial for the rapid advancement of the chemistry and applications of this compound.

Table 4: Computational Methods in Benzimidazole Research

| Computational Method | Application | Outcome | Reference |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of HOMO-LUMO gap, molecular electrostatic potential | nih.govresearchgate.net |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential drug candidates and binding modes | nih.gov |

| Molecular Dynamics (MD) Simulation | Study of dynamic behavior of molecules | Analysis of complex stability and conformational changes | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Predictive models for designing more potent compounds | nih.gov |

Q & A

Q. What are the primary synthetic routes for 1,5-dimethylbenzimidazole, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves cyclization reactions of substituted benzaldehyde derivatives with amino-triazoles or via rearrangement of quinoxalinones. For example, refluxing substituted benzaldehyde with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol under acidic conditions yields benzimidazole derivatives . Solvent choice (e.g., absolute ethanol), catalyst (glacial acetic acid), and reflux duration (4+ hours) critically impact yield and purity. Post-synthesis purification via filtration or recrystallization is essential to isolate the target compound .

Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable?

Structural confirmation relies on nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H NMR can distinguish between 1,5- and 1,6-dimethyl isomers due to differences in aromatic proton splitting patterns . IR spectra identify N–H and C=N stretches (~3400 cm⁻¹ and ~1600 cm⁻¹, respectively). Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in cadmium(II) coordination polymers .

Q. What are the foundational biological activities of this compound derivatives?

Early studies highlight antimicrobial and anticancer potential. For instance, Pd(II) complexes with 5,6-dimethylbenzimidazole ligands exhibit enhanced antimicrobial activity compared to free ligands, attributed to metal-ligand charge transfer effects . These derivatives also disrupt metabolic pathways in cancer cells by interacting with DNA or enzyme active sites .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its coordination chemistry with transition metals?

The methyl groups at positions 1 and 5 introduce steric hindrance, directing metal-ligand binding to specific sites. In cadmium(II) complexes, the ligand adopts a flexible bis-benzimidazolyl alkane configuration, forming helical chains or supramolecular networks via π-π stacking. The spacer length (e.g., propane vs. hexane) between benzimidazole units dictates the final architecture (1D chains vs. 3D networks) . X-ray crystallography and thermogravimetric analysis (TGA) confirm structural stability and metal-ligand stoichiometry .

Q. What challenges arise in synthesizing this compound-containing polymers, and how can they be mitigated?

Key challenges include regioselectivity during cyclization and side reactions from methyl group activation. For example, competing tautomerism in benzimidazole synthesis can lead to isomeric byproducts. Optimizing reaction conditions (e.g., pH control, inert atmospheres) and using high-purity reagents reduce undesired pathways . Advanced purification techniques, such as column chromatography or preparative HPLC, are critical for isolating target compounds .

Q. How does this compound participate in vitamin B₁₂ biosynthesis, and what experimental models validate this role?

In Desulfovibrio vulgaris, this compound serves as a precursor for cyanocobalamin (vitamin B₁₂) biosynthesis. Adding exogenous this compound to bacterial cultures increases B₁₂ yield, confirmed via HPLC and isotopic labeling . Mutagenesis studies of cobaltochelatase enzymes (e.g., CbiK) further elucidate its incorporation into the corrin ring .

Q. What methodologies are used to resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer efficacy often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardized protocols, such as the CLSI microdilution method for antimicrobial testing, improve reproducibility . Computational modeling (e.g., molecular docking) identifies structure-activity relationships, explaining divergent results across cell lines or bacterial strains .

Methodological Considerations

Q. How can researchers design experiments to study the metabolic impact of this compound in disease models?

Metabolomics approaches, such as LC-MS or NMR-based serum profiling, track changes in dimethylbenzimidazole levels and related metabolites (e.g., proline, tryptophan) in arthritis or cancer models. Multivariate statistical analysis (PCA or PLS-DA) distinguishes treatment-specific metabolic signatures . Dose-response studies and knockout animal models further validate mechanistic hypotheses .

Q. What strategies optimize the fluorescence properties of this compound-based coordination polymers?

Tuning spacer length and metal centers alters emission wavelengths and quantum yields. For example, Cd(II) complexes with propane spacers exhibit stronger fluorescence than hexane-linked analogs due to reduced conformational flexibility . Solvothermal synthesis under controlled temperatures (120–150°C) enhances crystallinity and photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.